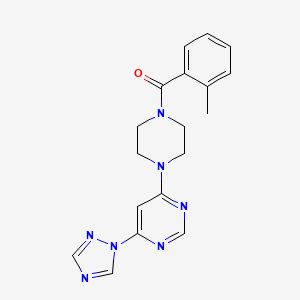
(1-(o-Tolyl)-4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Synthese und Evaluierung neuartiger 1,2,4-Triazol-Derivate hat ihr Potenzial als vielversprechende Antitumormittel aufgezeigt . Insbesondere Verbindungen, die von dieser Struktur abgeleitet sind, haben eine zytotoxische Aktivität gegen menschliche Krebszelllinien gezeigt, darunter MCF-7, Hela und A549. Bemerkenswerterweise zeigten die Verbindungen 7d, 7e, 10a und 10d eine zytotoxische Aktivität unter 12 μM gegen die Hela-Zelllinie. Darüber hinaus zeigten diese Derivate eine Selektivität gegenüber Krebszellen, während normale Zellen geschont wurden.
Antifungal-Aktivität
Triazol-Analoga, einschließlich solcher, die Alkinylseitenketten enthalten, wurden auf ihre antifungal-Eigenschaften untersucht. Während die spezifische Verbindung nicht direkt untersucht wurde, gehört sie zur gleichen Klasse von heterozyklischen Verbindungen. Weitere Untersuchungen in diesem Bereich könnten ihr Potenzial als antifungales Mittel aufdecken .
Zytotoxizität gegen verschiedene Krebszelllinien
Eines der Triazol-Derivate (insbesondere Verbindung 2) hat eine effektive zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt, mit IC50-Werten im Nanomolarbereich . Obwohl diese spezifische Verbindung nicht erwähnt wurde, deutet ihre strukturelle Ähnlichkeit auf ein ähnliches Potenzial hin.
Molekular-Docking-Studien
Das Verständnis der Bindungsweisen dieser Derivate ist entscheidend für die Arzneimittelentwicklung. Molekular-Docking-Studien wurden durchgeführt, um ihre Wechselwirkungen mit dem Aromatase-Enzym, einem möglichen Ziel, zu untersuchen. Diese Erkenntnisse können die weitere Optimierung und Gestaltung potenter Antitumormittel leiten .
Struktur-Wirkungs-Beziehungsstudien (SAR)
Forscher führen oft SAR-Studien durch, um strukturelle Modifikationen mit biologischer Aktivität zu korrelieren. Die Untersuchung, wie spezifische Substitutionen oder funktionelle Gruppen die Wirksamkeit der Verbindung beeinflussen, kann die rationale Arzneimittelentwicklung leiten.
Zusammenfassend lässt sich sagen, dass dieses 1,2,4-Triazol-Derivat in mehreren Bereichen vielversprechend ist, von der Krebsforschung bis hin zu potenziellen antifungal-Anwendungen. Seine einzigartige Struktur und pharmakologischen Eigenschaften machen es zu einem faszinierenden Kandidaten für weitere Untersuchungen. Beachten Sie, dass laufende Forschungsarbeiten zusätzliche Anwendungen aufdecken können, die über das hinausgehen, was wir derzeit wissen. 🌟
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-8-6-23(7-9-24)16-10-17(21-12-20-16)25-13-19-11-22-25/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPKJFAUXHGGAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
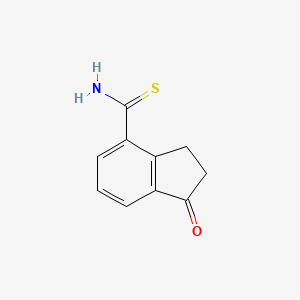
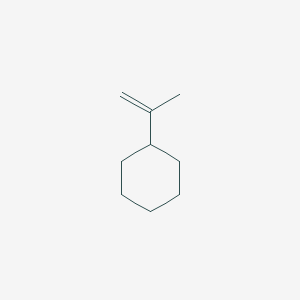
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)

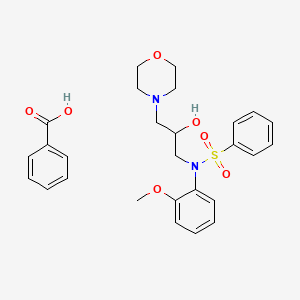

![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)
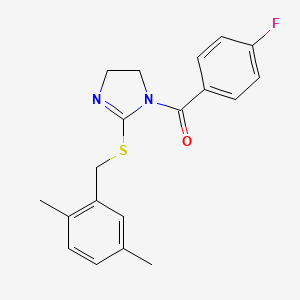
![[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine](/img/structure/B2363707.png)
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)
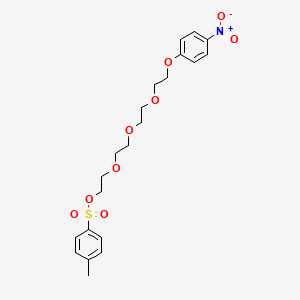
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)
